An In-depth Technical Guide to 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a heterocyclic compound with significant potential in drug discovery and development. Drawing upon established synthetic methodologies and structure-activity relationships within the benzofuran class of molecules, this document outlines a plausible synthetic route, predicted analytical data, and explores its prospective biological activities. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The Promise of the Benzofuran Scaffold
Benzofuran derivatives represent a vital class of heterocyclic compounds, widely recognized for their diverse and potent biological activities.[1] The benzofuran nucleus is a common motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antioxidant effects.[1][2] The dihydrobenzofuran core, in particular, offers a three-dimensional structure that can facilitate precise interactions with biological targets. The strategic placement of an ethyl group at the 5-position and a carboxylic acid at the 7-position on this scaffold is anticipated to modulate its physicochemical properties and biological activity, making 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid a compelling candidate for further investigation.
Proposed Synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-ethylbenzaldehyde (Reimer-Tiemann Reaction)
This initial step introduces the necessary formyl group ortho to the hydroxyl group of 4-ethylphenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.
-
Protocol:
-
Dissolve 4-ethylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the solution to 60-70°C with vigorous stirring.
-
Slowly add chloroform (1.5 eq) dropwise to the reaction mixture.
-
Maintain the temperature and continue stirring for 2-3 hours.
-
After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-hydroxy-5-ethylbenzaldehyde.
-
Step 2: Synthesis of Ethyl 2-((2-formyl-4-ethylphenoxy)methyl)acetate (Williamson Ether Synthesis)
This step builds the ether linkage that is a precursor to the furan ring.
-
Protocol:
-
To a solution of 2-hydroxy-5-ethylbenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
-
Step 3: Synthesis of Ethyl 5-ethyl-1-benzofuran-2-carboxylate (Intramolecular Cyclization)
An intramolecular aldol-type condensation followed by dehydration will form the benzofuran ring.
-
Protocol:
-
Dissolve the product from Step 2 (1.0 eq) in ethanol.
-
Add a catalytic amount of a strong base, such as sodium ethoxide.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Neutralize the reaction with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ethyl 5-ethyl-1-benzofuran-2-carboxylate by column chromatography.
-
Step 4: Synthesis of Ethyl 5-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate (Catalytic Hydrogenation)
The furan ring is reduced to a dihydrofuran ring via catalytic hydrogenation.
-
Protocol:
-
Dissolve the benzofuran derivative from Step 3 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a pressure of 50-60 psi.
-
Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the dihydrobenzofuran derivative.
-
Step 5: Synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (Hydrolysis)
The final step is the hydrolysis of the ester to the desired carboxylic acid.
-
Protocol:
-
Dissolve the ester from Step 4 (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (3.0-4.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with cold dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield the final product, 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
-
Predicted Physicochemical and Spectroscopic Data
As no experimental data for the title compound is currently published, the following properties are predicted based on its chemical structure and the known characteristics of related compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 145-155 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Insoluble in water. |
Predicted Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and ethyl group protons.[3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~4.6 | t | 2H | -OCH₂- |
| ~3.2 | t | 2H | -CH₂- (dihydrofuran) |
| ~2.6 | q | 2H | -CH₂- (ethyl) |
| ~1.2 | t | 3H | -CH₃ (ethyl) |
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will confirm the carbon skeleton of the molecule.[5][6][7]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~160 | Ar-C (C-O) |
| ~140 | Ar-C (C-ethyl) |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-C (C-COOH) |
| ~115 | Ar-C (C-dihydrofuran) |
| ~70 | -OCH₂- |
| ~30 | -CH₂- (dihydrofuran) |
| ~28 | -CH₂- (ethyl) |
| ~15 | -CH₃ (ethyl) |
FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorptions for the carboxylic acid and the dihydrobenzofuran core.[8][9][10][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether) |
Mass Spectrometry (ESI-MS): The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[12][13]
| m/z | Interpretation |
| 191.0714 | [M-H]⁻ |
| 193.0860 | [M+H]⁺ |
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be inferred from the extensive research on structurally related benzofuran derivatives.
Diagram of Potential Biological Targets
Caption: Potential biological targets and activities of the title compound.
-
Anti-inflammatory Activity: Many benzofuran derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15][16][17][18][19][20][21] The structural features of the title compound suggest it could act as a dual inhibitor of COX/5-LOX, offering a promising avenue for the development of novel anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.[18] Furthermore, some benzofurans have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation.[22][23][24]
-
Antioxidant Properties: The phenolic-like structure of the dihydrobenzofuran ring suggests that 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid could exhibit antioxidant activity.[25][26][27][28] Phenolic compounds are known to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in a wide range of chronic diseases.[27]
-
Anticancer Potential: The benzofuran scaffold is present in a number of compounds with demonstrated anticancer activity.[2][29] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The substitution pattern of the title compound could influence its interaction with cancer-related targets, warranting investigation into its cytotoxic and antiproliferative effects. Some benzofuran derivatives have been shown to exert their anticancer effects through the inhibition of NF-κB and modulation of p53 pathways.[22][30]
Conclusion and Future Directions
5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a promising, yet underexplored, molecule within the pharmacologically rich class of benzofurans. The proposed synthetic route provides a clear and actionable strategy for its preparation, enabling further investigation into its chemical and biological properties. The predicted analytical data serves as a benchmark for its characterization. Based on the extensive literature on related compounds, this molecule holds significant potential as a lead compound for the development of new therapeutics, particularly in the areas of inflammation, oxidative stress, and oncology. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted biological activities and elucidate its mechanism of action.
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